molecular formula C15H14N6O3 B2526830 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide CAS No. 2034465-55-7

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide

Cat. No. B2526830
CAS RN: 2034465-55-7
M. Wt: 326.316
InChI Key: VUABDDKTFCSFIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxaline-2-carboxamide derivatives typically involves the condensation of quinoxalin-2-carboxylic acid with different amines. For instance, the synthesis of a series of quinoxalin-2-carboxamides as 5-HT3 receptor antagonists was achieved by coupling quinoxalin-2-carboxylic acid with various amines using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) . Another approach involved the Friedlander condensation between methyl 2-amino-3-formyl benzoate and 3-acetoxy-1-acetylindoles, followed by exhaustive methylation to produce N-methylquindoline esters, which were then converted to the desired carboxamides .

Molecular Structure Analysis

The molecular structures of the synthesized quinoxaline-2-carboxamide derivatives were confirmed using various spectroscopic techniques. The confirmation of the structures is crucial for understanding the relationship between the molecular configuration and the pharmacological activity of these compounds. The structural data provided the basis for further biological evaluation and structure-activity relationship studies .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinoxaline-2-carboxamides are critical for the introduction of various substituents that influence the compounds' biological activities. The Friedlander condensation and subsequent reactions, such as amination and methylation, are key steps in the synthesis of these derivatives. The choice of reactants and conditions can lead to a wide range of quinoxaline-2-carboxamide derivatives with potential therapeutic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline-2-carboxamides, such as solubility, stability, and reactivity, are important for their pharmacological evaluation. These properties can affect the compounds' bioavailability, distribution, metabolism, and excretion, which in turn influence their efficacy and safety as drug candidates. The physicochemical characterization of these compounds is therefore an essential part of their development process .

Pharmacological Evaluation

Quinoxaline-2-carboxamide derivatives have been evaluated for various pharmacological activities, including their potential as 5-HT3 receptor antagonists for the management of depression . The evaluation of these compounds in biological assays, such as the longitudinal muscle myenteric plexus preparation from guinea pig ileum, provided insights into their antagonistic potentials and helped establish structure-activity relationships. Additionally, some derivatives have been assessed for their cytotoxic activity against a panel of cell lines, with certain structural modifications leading to increased potency .

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of medicinal chemistry has led to the synthesis of a variety of quinoxaline derivatives, exploring their potential applications in drug discovery and development. For instance, the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines show significant growth inhibitory properties against various cancer cell lines, indicating the potential use of quinoxaline derivatives in cancer therapy (Deady et al., 2003). Similarly, the study on octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand demonstrates the synthesis of novel complexes with promising electrochemical, photocatalytic, and magnetic properties, highlighting the versatility of quinoxaline derivatives in material science applications (Li et al., 2020).

Pharmacological and Biological Applications

Quinoxaline derivatives have been evaluated for their potential as radioligands for imaging peripheral benzodiazepine receptors, indicating their utility in developing diagnostic tools for neurological disorders (Matarrese et al., 2001). The electrochemical study of 1,4-di-N-oxide quinoxaline-2-carboxamide derivatives reveals insights into their mechanism of action against tuberculosis, suggesting their potential as antitubercular drugs (Moreno et al., 2011).

Material Science and Catalysis

Quinoxaline derivatives have also been explored for their application in catalysis and material science. For instance, the efficient condensing agent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride demonstrates the capability to facilitate the formation of amides and esters, showcasing the role of quinoxaline derivatives in synthetic chemistry and catalysis (Kunishima et al., 1999).

Mechanism of Action

Target of Action

The primary target of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide is carboxylic acids . This compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .

Mode of Action

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide operates by forming active esters with carboxylic acids . The carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium . This resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The biochemical pathway primarily affected by N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide is the amide coupling pathway . This pathway involves the activation of carboxylic acids and their subsequent reaction with amines to form amides . The compound can also be used to synthesize other carboxylic functional groups such as esters and anhydrides .

Pharmacokinetics

The compound is known to be highly reactive, suggesting that it may have a short half-life in biological systems

Result of Action

The result of the action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide is the formation of amides, esters, and other carboxylic derivatives . These compounds are formed through the activation of carboxylic acids and subsequent nucleophilic attack by amines, alcohols, or other nucleophiles .

Action Environment

The action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide can be influenced by environmental factors such as temperature and solvent conditions . For example, the compound is known to mediate amidation reactions effectively in tetrahydrofuran

Safety and Hazards

This compound can cause damage to the skin and eyes and may be toxic if ingested. Protective gloves, lab coats, and eye protection should be employed to reduce exposure while using DMTMM. DMTMM should be stored at -20 °C and kept dry .

Future Directions

The future directions for this compound could involve its use in the synthesis of other carboxylic functional groups such as esters and anhydrides. It could also be used in the development of new materials and in various applications in organic chemistry .

properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3/c1-23-14-19-12(20-15(21-14)24-2)8-17-13(22)11-7-16-9-5-3-4-6-10(9)18-11/h3-7H,8H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUABDDKTFCSFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=NC3=CC=CC=C3N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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